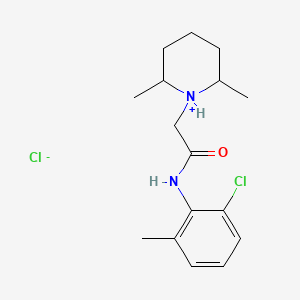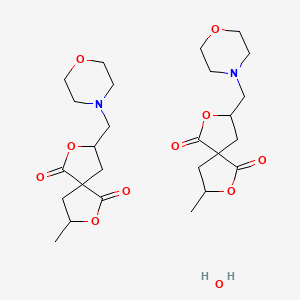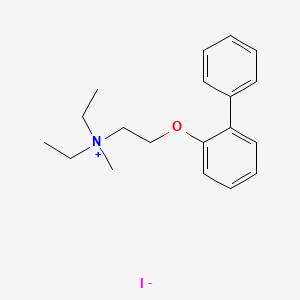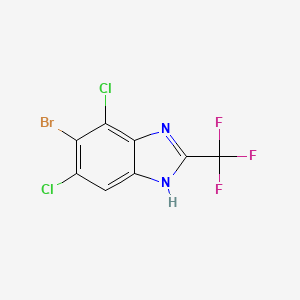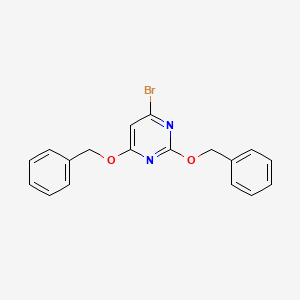
2,4-Bis(benzyloxy)-6-bromopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(benzyloxy)-6-bromopyrimidine is a chemical compound with the molecular formula C18H15BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 6 position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-bromopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxypyrimidine and benzyl bromide.
Formation of Benzyloxy Groups: The hydroxyl groups at the 2 and 4 positions of the pyrimidine ring are converted to benzyloxy groups through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the 6 position of the pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,4-Bis(benzyloxy)-6-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6 position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form benzyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4-bis(benzyloxy)-6-azidopyrimidine or 2,4-bis(benzyloxy)-6-thiopyrimidine can be formed.
Coupling Products: Products with extended aromatic systems or functionalized pyrimidine derivatives.
Oxidation and Reduction Products: Corresponding aldehydes, carboxylic acids, or alcohols derived from the benzyloxy groups.
科学的研究の応用
2,4-Bis(benzyloxy)-6-bromopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,4-Bis(benzyloxy)-6-bromopyrimidine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways involved in growth, apoptosis, and signal transduction.
類似化合物との比較
2,4-Bis(benzyloxy)-6-bromopyrimidine can be compared with other similar compounds, such as:
2,4-Bis(benzyloxy)-5-bromopyrimidine: Similar structure but with the bromine atom at the 5 position, leading to different reactivity and applications.
2,4-Bis(benzyloxy)-5-arylpyrimidines: These compounds have aryl groups at the 5 position and are studied for their potential as HSP90 inhibitors.
2,4-Bis(benzyloxy)phenyl derivatives: These compounds have similar benzyloxy groups but differ in the core structure, leading to variations in chemical and biological properties.
特性
CAS番号 |
70523-27-2 |
|---|---|
分子式 |
C18H15BrN2O2 |
分子量 |
371.2 g/mol |
IUPAC名 |
4-bromo-2,6-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChIキー |
JVMANPYCAJCWPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


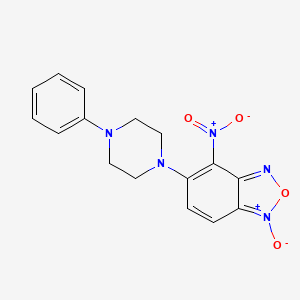
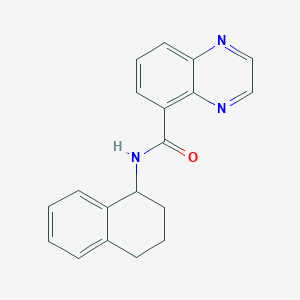
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

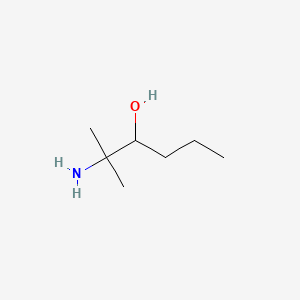
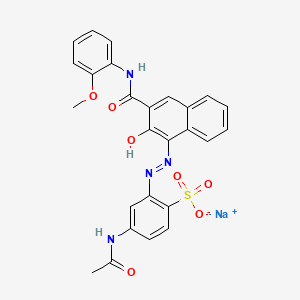
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
